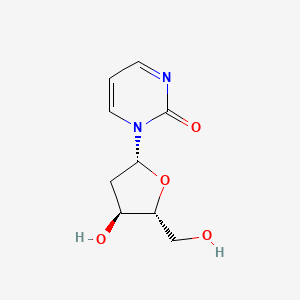
2'-Deoxyzebularine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxyzebularine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition Studies
Recent studies have demonstrated that 2'-deoxyzebularine can act as a competitive inhibitor when incorporated into short ssDNA sequences. The inhibition constants for these interactions are in the low micromolar range, indicating significant potency against APOBEC3 enzymes . For instance, an oligonucleotide containing a 5-fluoro-2'-deoxyzebularine motif exhibited an inhibition constant that was 3.5 times better than other analogues, showcasing its enhanced effectiveness .
Prodrug Development
One of the challenges associated with this compound is its lack of phosphorylation, which limits its bioavailability and efficacy. To address this issue, researchers have explored prodrug strategies that enhance the delivery and activation of this compound within cells. For example, aryloxyphosphoramidate prodrugs have been developed to bypass metabolic activation steps required for the nucleoside's incorporation into DNA . These prodrugs have shown improved activity in specific cancer cell lines when combined with thymidine supplementation.
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Response Observed |
|---|---|---|
| T24 (Bladder) | 1, 10, 100 | No induction of p16 gene |
| Cf-Pac-1 (Pancreatic) | 100 | Marginal activity with thymidine |
| HCT15 (Colon) | Varied | Active with ProTides |
In a study involving T24 bladder cancer cells, no significant reactivation of the p16 gene was observed with various concentrations of this compound. However, when tested on Cf-Pac-1 pancreatic cancer cells in conjunction with thymidine, some activity was noted, suggesting that cellular context plays a crucial role in the compound's efficacy .
Table 2: Inhibition Constants for APOBEC3 Enzymes
| Enzyme | Inhibition Constant (µM) | Notes |
|---|---|---|
| APOBEC3A | Low micromolar | Effective against viral mutations |
| APOBEC3B | Enhanced by modifications | Improved potency with fluorinated variants |
| APOBEC3G | Low micromolar | Significant binding affinity |
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8+/m0/s1 |
Clé InChI |
QEJOIGZDWKFVCO-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC=NC2=O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC=NC2=O)CO)O |
Synonymes |
2'-deoxyzebularine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















